2-Phenoxyphenol

Enzyme inhibition Antimicrobial drug discovery FabI enoyl reductase

2-Phenoxyphenol (CAS 2417-10-9) is the non-halogenated, ortho-substituted baseline for FabI enoyl reductase structure–activity relationship (SAR) programs (Ki=0.5 µM), allowing precise quantification of chlorine substituent contributions to binding affinity versus triclosan (Ki=7 pM). As the primary triclosan reductive dechlorination product (97% yield with Fe-Pd nanoparticles), it is required as a Certified Reference Material for quantitative analysis of degradation kinetics and environmental fate studies. Ortho-substitution imparts superior antifungal potency against Trichophyton rubrum and Epidermophyton floccosum over meta- and para-isomers, validating it as the foundational scaffold for topical antifungal lead optimization. Procure only the ortho isomer to ensure synthetic efforts proceed from the most active core structure.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 2417-10-9
Cat. No. B1197348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyphenol
CAS2417-10-9
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2O
InChIInChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H
InChIKeyKDTZBYPBMTXCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.91e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyphenol (CAS 2417-10-9): Core Physicochemical and Structural Profile for Industrial and Research Procurement


2-Phenoxyphenol (CAS 2417-10-9; molecular formula C12H10O2; molecular weight 186.21 g/mol), also referred to as 2-hydroxydiphenyl ether or o-phenoxyphenol, is a member of the phenoxyphenol class characterized by a phenoxy substitution at the ortho position of a phenol ring. Its key physicochemical properties include a melting point of 134 °C, an estimated boiling point of 280.69 °C, a predicted pKa of 9.13±0.30, a LogP value of 3.26, and a limited water solubility of 0.11 g/L at 20 °C . The compound exists as a white to off-white crystalline solid . It is recognized as the primary dechlorination product in the catalytic reduction of the widely used antimicrobial agent triclosan [1], and it serves as a foundational scaffold for the synthesis of various halogenated and alkylated derivatives with enhanced biological activity [2].

Why 2-Phenoxyphenol Cannot Be Simply Substituted by Positional Isomers or Halogenated Analogs in Critical Applications


Despite sharing the same empirical formula (C12H10O2), the substitution pattern on the diphenyl ether core fundamentally alters the compound's thermodynamic stability, electronic properties, and biological target engagement. The ortho-phenoxy substitution of 2-Phenoxyphenol imparts a distinct spatial configuration and electron distribution compared to its meta- and para-positional isomers, leading to measurable differences in antimicrobial potency [1] and thermochemical behavior [2]. Furthermore, while halogenated analogs such as triclosan or 5-chloro-2-phenoxyphenol exhibit significantly enhanced target binding affinity, this is achieved at the cost of altered environmental degradation pathways and potential toxicity profiles [3]. Generic substitution based solely on chemical class without considering these quantifiable performance divergences introduces significant risk of reduced efficacy, unanticipated byproduct formation, or incompatibility with downstream synthetic or bioremediation processes.

Quantitative Differentiation of 2-Phenoxyphenol (CAS 2417-10-9) Against Key Comparators


2-Phenoxyphenol vs. Triclosan: 70,000-Fold Lower FabI Binding Affinity Establishes Baseline Scaffold Activity

2-Phenoxyphenol (the non-halogenated scaffold) demonstrates a 70,000-fold weaker binding affinity to the E. coli FabI enzyme compared to the halogenated analog triclosan. While triclosan binds tightly and specifically to the E-NAD+ complex with a Ki of 7 pM, 2-phenoxyphenol exhibits equal, weaker affinity for both E-NAD+ and E-NADH forms with Ki values of 0.5 µM and 0.4 µM, respectively [1]. This quantitative disparity highlights 2-phenoxyphenol's role as a foundational, low-activity comparator for assessing the potency gains imparted by halogenation [2].

Enzyme inhibition Antimicrobial drug discovery FabI enoyl reductase Structure-activity relationship

Antimicrobial Potency: 2-Phenoxyphenol MIC Against S. aureus Compared to 5-Alkyl and 5-Chloro Analogs

In studies targeting the S. aureus enoyl reductase (saFabI), 2-phenoxyphenol (CPP) exhibits a Minimum Inhibitory Concentration (MIC) of 0.03-0.06 µg/mL against S. aureus, identical to that reported for 5-ethyl-2-phenoxyphenol (EPP) and the clinical antimicrobial triclosan [1]. However, this contrasts sharply with the 5-chloro-2-phenoxyphenol analog, which demonstrates a Ki value 450,000-fold tighter than 2-phenoxyphenol for the E. coli FabI enzyme [2]. While the MIC equivalence with triclosan suggests comparable whole-cell potency against this specific strain, the vast disparity in enzyme inhibition kinetics underscores that 2-phenoxyphenol achieves its antibacterial effect via a distinct binding mechanism lacking the slow, tight-binding step characteristic of the halogenated analogs [2].

Antimicrobial activity Minimum inhibitory concentration Staphylococcus aureus Diphenyl ether derivatives

Thermochemical Stability: 2-Phenoxyphenol Positional Isomer Differentiation via Computed Gas-Phase Enthalpy

Experimental calorimetric determination of 3- and 4-phenoxyphenol, combined with high-level G3(MP2)//B3LYP ab initio calculations, has established that 2-phenoxyphenol is the thermodynamically most stable isomer among the three positional variants [1]. The theoretical estimates, validated against experimental data for the 3- and 4-isomers, indicate a lower gas-phase enthalpy of formation for the ortho-substituted 2-phenoxyphenol relative to its meta- and para-counterparts [2]. This enhanced stability is attributed to specific intramolecular interactions unique to the ortho configuration [1].

Thermochemistry Isomer stability Enthalpy of formation Ab initio calculations

Synthetic Yield: 2-Phenoxyphenol as the Primary Product (97% Yield) of Triclosan Reductive Dechlorination

In an aqueous system employing Fe-Pd bimetallic nanoparticles as a catalytic reductant, triclosan (17.3 µM) undergoes complete dechlorination within 2 hours, yielding 2-phenoxyphenol as the primary product with a measured concentration of 16.8 µM [1]. This corresponds to a near-quantitative conversion yield of 97% [2]. Subsequent biodegradation by Sphingomonas sp. PH-07 effectively degrades the formed 2-phenoxyphenol, highlighting its role as the critical intermediate linking abiotic reductive and biotic oxidative pathways for triclosan remediation [1].

Reductive dechlorination Triclosan degradation Nano-bio hybrid process Environmental remediation

Positional Isomer Antifungal Potency: Ortho-Substitution (2-Phenoxyphenol) Confers Superior Activity over Meta and Para Congeners

A quantitative structure-activity relationship (QSAR) analysis of twelve phenolic compounds against the skin pathogens Trichophyton rubrum and Epidermophyton floccosum delineated the congeners into three distinct classes based on Minimum Inhibitory Concentration (MIC) [1]. The ortho-substituted compounds (including 2-phenoxyphenol) exhibited the highest potency, describing a parabolic relationship with the molecular connectivity index (2Xv) [2]. In contrast, para-substituted compounds showed intermediate potency in a linear relationship, while meta-substituted derivatives were the least potent and yielded a scatter diagram with no clear correlation [2]. This demonstrates that the ortho-phenoxy configuration is a critical structural determinant for maximizing antifungal activity within this chemical series.

Antifungal activity QSAR Skin pathogens Phenolic compounds

Environmental Fate: 2-Phenoxyphenol as a Key Intermediate in UV-Chlorine Mediated Dioxin Formation

Under alkaline conditions (pH > pKa of 9.13) during combined UV and chlorination (UV-Cl) water treatment, 2-phenoxyphenol (2-OH-DE) acts as a model compound for diphenyl ethers and undergoes photochemical conversion to a photodegradable phenolate form [1]. This generates phenoxy and carbon-centered biradicals that can couple to form dibenzo-p-dioxin (DD) and its chlorinated derivatives (e.g., 1-Cl-DD, 1,9-di Cl-DD) [2]. This specific reactivity pathway, driven by the ortho-phenoxy structure, establishes 2-phenoxyphenol as a critical intermediate in the hidden generation of polychlorinated dibenzo-p-dioxins (PCDDs) from waterborne pollutants during disinfection processes [1].

Photodegradation Disinfection byproducts PCDD formation Water treatment

Validated Application Scenarios for 2-Phenoxyphenol (CAS 2417-10-9) Procurement


Non-Halogenated Reference Scaffold for FabI Inhibitor Drug Discovery

In medicinal chemistry programs targeting the bacterial FabI enoyl reductase, 2-phenoxyphenol is essential as the non-halogenated baseline compound. Its Ki values of 0.5 µM (E-NAD+) and 0.4 µM (E-NADH) provide the quantitative benchmark against which the 70,000-fold enhanced binding affinity of halogenated analogs like triclosan (Ki=7 pM) is measured [1]. Procuring this compound allows research teams to systematically isolate and quantify the contribution of chlorine substituents to target engagement, establishing a clear structure-activity relationship for scaffold optimization [2].

Analytical Standard for Triclosan Environmental Fate and Remediation Studies

2-Phenoxyphenol is the primary and near-quantitative (97% yield) product of triclosan reductive dechlorination using Fe-Pd bimetallic nanoparticles [1]. Consequently, its procurement as a high-purity analytical standard is mandatory for any laboratory conducting quantitative analysis of triclosan degradation kinetics, identifying intermediate metabolites in environmental samples, or developing nano-bio hybrid remediation strategies [2]. Accurate quantification of this intermediate is critical for validating complete mineralization pathways and assessing the efficacy of decontamination processes.

Reference Material for Monitoring PCDD Formation in UV-Chlorine Water Treatment

As a model diphenyl ether compound, 2-phenoxyphenol undergoes radical-promoted photochemical conversion during UV-Cl disinfection to form dibenzo-p-dioxin (DD) and chlorinated dioxin derivatives, particularly under alkaline conditions (pH > 9.13) [1]. Water quality research laboratories and environmental monitoring agencies require 2-phenoxyphenol as a certified reference material to develop and validate analytical methods for detecting and quantifying these emerging PCDD byproducts in treated water. Its use enables the optimization of treatment parameters (e.g., pH, chlorine dosage, UV intensity) to minimize toxic byproduct generation [2].

Optimal Ortho-Isomer Scaffold for Antifungal Development Against Dermatophytes

QSAR studies have established that ortho-substituted phenols, the class to which 2-phenoxyphenol belongs, exhibit the highest antifungal potency against skin pathogens like Trichophyton rubrum and Epidermophyton floccosum compared to their para- and meta-substituted positional isomers [1]. For researchers developing topical antifungal agents, 2-phenoxyphenol represents the structurally validated ortho-scaffold for lead optimization. Procuring this specific isomer, rather than the less potent 3- or 4-phenoxyphenol analogs, ensures that subsequent synthetic efforts are built upon the most active foundational core, maximizing the probability of identifying potent clinical candidates [2].

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